3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol
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Overview
Description
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the DABCO-catalyzed [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for amino acids, allowing it to interact with enzymes and receptors in biological systems . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyazetidine hydrochloride: Similar structure but lacks the methylsulfonyl group.
3-Fluoroazetidine hydrochloride: Contains a fluorine atom instead of the methylsulfonyl group.
3,3-Difluoroazetidine hydrochloride: Contains two fluorine atoms instead of the methylsulfonyl group.
Uniqueness
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)azetidin-3-ol |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)3-2-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
WVXMDNAWZAJDHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CNC1)O |
Origin of Product |
United States |
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